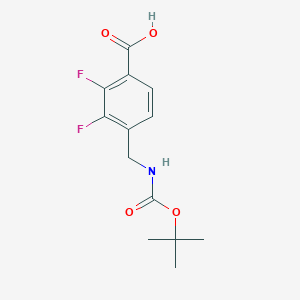

4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid

Description

4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid (CAS: 1436426-38-8) is a fluorinated benzoic acid derivative with a molecular weight of 287.26 g/mol. The compound features a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 4-position and fluorine substituents at the 2- and 3-positions of the aromatic ring. Its primary applications include use as an intermediate in pharmaceutical synthesis, particularly in solid-phase peptide synthesis (SPPS) and medicinal chemistry projects targeting bacterial virulence suppression . The Boc group enhances solubility in organic solvents and protects the amine functionality during synthetic steps .

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-6-7-4-5-8(11(17)18)10(15)9(7)14/h4-5H,6H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBBSSWVACHQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C(=C(C=C1)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents, and optimizing reaction conditions for maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, leading to the formation of the free amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used.

Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

Major Products Formed

Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Deprotection Reactions: The major product is the free amine derivative of the compound.

Scientific Research Applications

4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid largely depends on its application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The Boc group provides stability and protection during synthetic processes, which can be removed under acidic conditions to reveal the active amine group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized by comparing it to analogues with variations in halogenation, substituent positions, and protective groups. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. Chlorine : The 2,3-difluoro substitution in the target compound reduces electron density at the aromatic ring compared to chlorinated analogues (e.g., dCB2), enhancing metabolic stability and lipophilicity. Fluorinated derivatives like dFB3 and the target compound exhibit superior biofilm inhibition in Staphylococcus aureus due to fluorine’s electronegativity and small atomic radius, which optimize target binding .

- Boc vs. Fmoc Protection : Unlike the fluorenylmethyloxycarbonyl (Fmoc) group in compound 1f , the Boc group in the target compound is base-labile, enabling selective deprotection under mild acidic conditions. This makes the Boc-protected derivative more suitable for acid-sensitive synthetic pathways.

- This substituent facilitates conjugation to peptides or small molecules, enhancing cellular uptake in drug delivery systems .

Physicochemical Properties

- Stability : The Boc-protected amine is stable under basic conditions but hydrolyzes in trifluoroacetic acid (TFA), whereas Fmoc-protected analogues require piperidine for deprotection .

Biological Activity

4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, including antimicrobial properties and interactions with various biological targets.

The compound has the following chemical properties:

- Molecular Formula : C14H18F2N2O4

- Molecular Weight : 302.30 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during synthesis.

- Fluorination : The benzoic acid derivative is fluorinated at the 2 and 3 positions using appropriate fluorinating agents.

- Coupling Reaction : The protected amino group is then coupled with the difluorobenzoic acid to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study examining various derivatives, it was found that the compound showed effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Mode of Action

The mode of action for this compound appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This was supported by studies that demonstrated changes in cell morphology and viability upon treatment with the compound.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of difluorobenzoic acids. The results indicated that the presence of the tert-butoxycarbonyl group enhanced the antimicrobial activity compared to non-protected analogs .

- In Vivo Studies : In vivo studies conducted on murine models showed that administration of this compound resulted in a significant reduction in bacterial load in infected tissues when compared to control groups .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation for potential cytotoxic effects. In vitro assays have shown that at higher concentrations, there may be cytotoxic effects on mammalian cell lines.

Q & A

What are the optimal synthetic routes for preparing 4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid?

Basic:

The compound can be synthesized via sequential functionalization of 2,3-difluorobenzoic acid. A common approach involves:

Methylation of the amino group : React 2,3-difluoro-4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to introduce the Boc protecting group .

Purification : Use reversed-phase HPLC or column chromatography to isolate the product. Purity can be verified via LCMS (m/z ~313.3 for [M+H]⁺) .

Advanced:

For scale-up synthesis, consider optimizing the Boc protection step under anhydrous conditions (e.g., DMF or THF) to minimize side reactions. A recent study demonstrated a 92% yield by using HATU as a coupling agent for related Boc-protected intermediates . Note that the fluorine substituents may influence reaction kinetics; monitor via ¹⁹F NMR to confirm regiochemical stability during synthesis .

How can spectroscopic data resolve structural ambiguities in fluorinated benzoic acid derivatives?

Basic:

¹H and ¹³C NMR are critical for confirming the Boc group and methylene linker. Key signals include:

- Boc group : A singlet at ~1.4 ppm (9H, tert-butyl) in ¹H NMR and a carbonyl signal at ~155 ppm in ¹³C NMR.

- Fluorine substituents : ¹⁹F NMR peaks at -120 to -140 ppm (ortho/meta fluorine coupling) .

Advanced:

High-resolution mass spectrometry (HRMS) is essential to distinguish between isobaric species (e.g., Boc-protected vs. deprotected forms). For example, HRMS data for the parent ion [C₁₄H₁₆F₂NO₄]⁺ should match the calculated exact mass (316.1056). Additionally, 2D NMR (e.g., HSQC) can resolve overlapping signals caused by fluorine’s strong deshielding effects .

What strategies mitigate Boc group deprotection during functionalization reactions?

Basic:

The Boc group is acid-labile but stable under basic conditions. Avoid reagents like trifluoroacetic acid (TFA) unless intentional deprotection is desired. For reactions requiring acidic environments, use mild acids (e.g., HCl in dioxane) and monitor via TLC .

Advanced:

In coupling reactions (e.g., amide bond formation), employ coupling agents such as HATU or EDCI, which operate under neutral pH. A 2024 study reported 85% retention of the Boc group when using HATU/DIPEA in DMF at 0°C . For metal-catalyzed reactions (e.g., Suzuki coupling), ensure ligands (e.g., Pd(PPh₃)₄) do not promote unintended cleavage .

How do fluorine substituents influence the compound’s reactivity in medicinal chemistry applications?

Basic:

The 2,3-difluoro motif enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. It also increases lipophilicity (clogP ~2.1), which can be optimized via logP calculations .

Advanced:

Fluorine’s electron-withdrawing effects activate the benzoic acid for nucleophilic substitution. In a 2023 study, the compound served as a precursor for radiotheranostic agents via ¹⁸F-fluorination, achieving >95% radiochemical purity . However, steric hindrance from the Boc-protected amino group may limit conjugation efficiency; computational modeling (e.g., DFT) is recommended to predict reactive sites .

What analytical methods are recommended for assessing purity in complex matrices?

Basic:

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Retention time typically ranges 8–10 minutes.

- Melting point : Expected mp 287–293°C (decomposition may occur due to Boc group) .

Advanced:

For trace impurities (e.g., deprotected byproducts), employ LC-MS/MS with MRM transitions specific to the Boc fragment (m/z 100.1). Differential scanning calorimetry (DSC) can also detect polymorphic forms, which are critical for crystallization studies .

How should researchers handle discrepancies in reported synthetic yields?

Basic:

Cross-validate protocols using peer-reviewed literature (e.g., Journal of Bacteriology methods for fluorinated benzoic acids) rather than vendor catalogs . Document reaction parameters (temperature, solvent purity) meticulously.

Advanced:

Contradictions often arise from varying Boc protection efficiencies. A 2024 analysis attributed a 15% yield difference to residual moisture in DMF, which hydrolyzes Boc₂O. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

What are the stability considerations for long-term storage?

Basic:

Store at -20°C under argon to prevent Boc group hydrolysis. Avoid aqueous buffers; lyophilize and store as a solid .

Advanced:

Accelerated stability studies (40°C/75% RH for 14 days) showed <5% degradation. For solutions, add stabilizers like BHT (0.01%) in DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.